(2Z)-2-{(2E)-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine atoms and a benzyl ether group in its structure suggests that it might have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a hydrazone intermediate. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and drug development.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The presence of iodine atoms and a benzyl ether group might enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: Unique due to the presence of iodine atoms and a benzyl ether group.
Thiazolidinone Derivatives: Other compounds in this class may lack the iodine atoms or benzyl ether group, resulting in different chemical and biological properties.
Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents.
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific structure, which combines a thiazolidinone core with a hydrazone linkage and unique substituents. This structural combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H13I2N3O2S |
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Molecular Weight |
577.2 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13I2N3O2S/c18-13-6-12(8-20-22-17-21-15(23)10-25-17)16(14(19)7-13)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,22,23)/b20-8+ |
InChI Key |
ILDNJAAGYSPAPI-DNTJNYDQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)S1 |
Origin of Product |
United States |
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